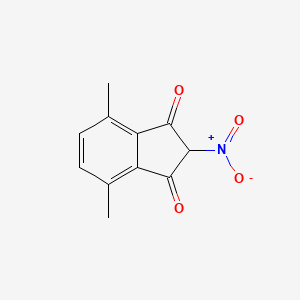
4,7-Dimethyl-2-nitro-indane-1,3-dione
Cat. No. B8304443
M. Wt: 219.19 g/mol
InChI Key: NFYGSTXIQUVQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03978231
Procedure details


4,7-Dimethyl indane-1,3-dione (0.52 g; 0.003 mole) in dry ether (5 ml) was nitrated with fuming nitric acid (1.0 ml) as described in Example 12 to give 4,7-dimethyl-2-nitro-indane-1,3-dione, m.p. (water, hydrochloric acid) 108°-110°C, (Found: C, 60.07; H, 4.20; N, 6.29; C11H9NO4 requires: C, 60.28; H, 4.14; N, 6.39%).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[C:4](=[O:13])[CH2:5][C:6]2=[O:12].[N+:14]([O-])([OH:16])=[O:15]>CCOCC>[CH3:11][C:8]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]2[C:7]=1[C:6](=[O:12])[CH:5]([N+:14]([O-:16])=[O:15])[C:4]2=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C(CC(C2=C(C=C1)C)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C(C(C(C2=C(C=C1)C)=O)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
